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This technical guide provides an in-depth exploration of rutinose, a key disaccharide, and its

role as a precursor in the synthesis of novel compounds. We will delve into the enzymatic and

chemical methodologies for producing rutinose and utilizing it to create new glycosides with

modified physicochemical and biological properties. This document offers detailed experimental

protocols, quantitative data, and visual workflows to support research and development in

pharmaceuticals, nutraceuticals, and biotechnology.

Introduction to Rutinose
Rutinose (6-O-α-L-rhamnopyranosyl-D-glucose) is a disaccharide composed of rhamnose and

glucose units linked by an α-1,6 glycosidic bond.[1][2] Its chemical formula is C₁₂H₂₂O₁₀, and

its molecular weight is 326.30 g/mol .[3] Rutinose is naturally found as a component of various

flavonoid glycosides, most notably rutin (quercetin-3-O-rutinoside) and hesperidin (hesperetin-

7-O-rutinoside), which are abundant in citrus fruits, buckwheat, and other plants.[4]

The structure of the carbohydrate moiety significantly impacts the physicochemical and

pharmacokinetic properties of flavonoid glycosides, including their solubility, bioavailability, and

biological activity. Glycosylation with rutinose, for instance, often limits the absorption of

flavonoids in the small intestine, necessitating hydrolysis by the gut microbiota to release the

absorbable aglycone. This interplay between rutinose and biological systems makes it a

fascinating target for modification and a valuable precursor for creating novel bioactive

compounds.
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Chemical and Physical Properties of Rutinose:

CAS Number: 90-74-4

Appearance: Very hygroscopic powder, which can turn into a syrup upon exposure to air.

Solubility: Very soluble in water, also soluble in alcohol.

Hydrolysis: Yields one mole of L-rhamnose and one mole of D-glucose upon hydrolysis with

dilute HCl.

Production of Rutinose via Enzymatic Hydrolysis
The most common and efficient method for producing rutinose is through the enzymatic

hydrolysis of rutin. This process uses a specific diglycosidase called rutinosidase (EC

3.2.1.168), which selectively cleaves the glycosidic bond between the flavonoid aglycone

(quercetin) and the rutinose moiety. This biocatalytic approach is environmentally friendly and

yields two valuable products: the flavonoid aglycone quercetin and the rare disaccharide

rutinose.

A novel "solid-state biocatalysis" method has been developed for this conversion, where both

the substrate (rutin) and the product (quercetin) are largely undissolved, leading to very high

space-time yields and simplified product purification.

The efficiency of the enzymatic hydrolysis of rutin is dependent on several factors, including

enzyme concentration, pH, and temperature. The table below summarizes the optimized

conditions for this bioconversion.
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Parameter Optimal Value
Substrate
Concentration

Product Yield Reference

Enzyme

Recombinant

rutinosidase from

Aspergillus niger

200 g/L Rutin Quantitative

pH
3.0 - 3.5 (0.2 M

glycine buffer)
200 g/L Rutin Quantitative

Temperature 35 - 40 °C 200 g/L Rutin Quantitative

Enzyme Activity 0.2 U/mL 200 g/L Rutin

Reaction

complete in ~6

hours

This protocol is based on the "solid-state biocatalysis" method for the enzymatic hydrolysis of

rutin.

Reaction Setup: Suspend rutin (e.g., 200 g/L) in a 0.2 M glycine buffer with the pH adjusted

to 3.5.

Enzyme Addition: Add the crude or purified recombinant rutinosidase from Aspergillus niger

to the suspension to a final activity of approximately 0.2 U/mL.

Incubation: Incubate the reaction mixture at 35°C with shaking (e.g., 750 rpm) for 6-24 hours.

Monitor the reaction progress via HPLC.

Quercetin Isolation: Upon reaction completion, the precipitated quercetin product is isolated

by simple filtration. The filter cake is washed with water and dried to yield pure quercetin.

Rutinose Isolation: The filtrate, which contains the soluble rutinose, is collected. Proteins

and other impurities are removed by boiling the solution with charcoal, calcium hydroxide,

and Celite (e.g., 0.5 g/L each).

Purification: After filtration of the clarifying agents, the solution is concentrated by

evaporation. Pure rutinose (>97%) is obtained by crystallization or lyophilization.
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Caption: Workflow for the biocatalytic production of rutinose and quercetin.

Rutinose as a Precursor in Enzymatic
Transglycosylation
Transglycosylation is a powerful enzymatic method for synthesizing novel glycosides. In this

process, a glycosidase enzyme transfers a sugar moiety from a donor molecule to an acceptor

molecule. Rutinosidases and other diglycosidases exhibit excellent transglycosylation activity,

using affordable rutinosides like hesperidin or rutin as rutinose donors to glycosylate a wide

range of acceptor molecules. This allows for the creation of novel compounds with potentially

enhanced solubility, stability, or biological activity.

Phenolic compounds are a key class of acceptors for rutinosylation, leading to new

glycoconjugates with potential applications in pharmacology and nutrition.

The table below summarizes reaction conditions and yields for the synthesis of various

phenolic rutinosides using a 6-O-α-rhamnosyl-β-glucosidase from Acremonium sp. and

hesperidin as the rutinose donor.
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Accepto
r
Molecul
e

Accepto
r Conc.

Co-
solvent

pH Temp. Time
Yield
(%)

Referen
ce

Hydroqui

none
36 mM 5% (v/v) 5.0 30 °C 2 h 38

Phloroglu

cinol
36 mM 5% (v/v) 5.0 30 °C 2 h 28

Pyrogallo

l
36 mM 5% (v/v) 5.0 30 °C 2 h 22

Resorcin

ol
36 mM 5% (v/v) 5.0 30 °C 2 h 18

Catechol 36 mM 5% (v/v) 5.0 30 °C 2 h 12

This protocol describes the optimized synthesis of 4-hydroxyphenyl-β-rutinoside from

hesperidin and hydroquinone.

Reaction Mixture Preparation: Prepare a reaction mixture containing hesperidin (rutinose
donor), 36 mM hydroquinone (acceptor), and 5% (v/v) of a suitable co-solvent (e.g., DMSO

or acetonitrile) in a buffer solution at pH 5.0.

Enzyme Addition: Initiate the reaction by adding the 6-O-α-rhamnosyl-β-glucosidase from

Acremonium sp. DSM 24697.

Incubation: Incubate the mixture at 30°C for 2 hours with gentle agitation.

Reaction Termination: Stop the reaction by heat inactivation of the enzyme (e.g., boiling for

10 minutes).

Product Analysis and Purification: Analyze the formation of 4-hydroxyphenyl-β-rutinoside

using HPLC. The product can be purified using column chromatography techniques. The

structure should be confirmed by NMR.
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The transglycosylation activity of rutinosidases also extends to aliphatic alcohols, enabling the

synthesis of compounds like 2-phenylethyl rutinoside.

The following data pertains to the preparative scale synthesis of 2-phenylethyl rutinoside using

rutin as the donor and purified McGlc or PcGlc enzymes.

Enzyme
Rutin
(Donor)

2-
Phenyle
thanol
(Accept
or)

Co-
solvent

pH Temp. Product
Referen
ce

McGlc 5.0 mmol 25 mmol
25%

DMSO
4.5 30 °C

2-

phenylet

hyl

rutinosid

e

PcGlc 5.0 mmol 25 mmol
25%

DMSO
5.0 30 °C

2-

phenylet

hyl

rutinosid

e

This protocol is for the preparative scale synthesis of rutinosides using an alcohol acceptor.

Reaction Setup: In a suitable vessel, dissolve rutin (5.0 mmol) as the glycosyl donor and 2-

phenylethanol (25 mmol) as the acceptor in a McIlvaine buffer (pH 4.5 for McGlc or pH 5.0

for PcGlc) containing 25% DMSO to ensure solubility. The total reaction volume is 15 mL.

Enzyme Addition: Add the purified McGlc or PcGlc enzyme (2.3 mg).

Incubation: Incubate the reaction overnight at 30°C.

Purification: Purify the resulting 2-phenylethyl rutinoside using a Biogel P2 Fine column (Bio-

Rad) or similar size-exclusion chromatography.
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Caption: General workflow for enzymatic transglycosylation using rutinose.

Biological Significance and Metabolic Pathways
The rutinose moiety plays a critical role in the metabolism and bioavailability of flavonoids. In

their native glycosylated form, flavonoids like rutin and hesperidin are poorly absorbed in the

upper gastrointestinal tract. Their absorption is largely dependent on the metabolic activity of

the colonic microbiota.

Gut bacteria, particularly species like Bifidobacterium, possess α-L-rhamnosidases and β-

glucosidases that hydrolyze the rutinose group, releasing the aglycone (e.g., quercetin or

hesperetin). This deglycosylation step is crucial, as the aglycones are more readily absorbed

by the colonic epithelium. Once absorbed, these aglycones undergo further phase-II

metabolism (e.g., glucuronidation, sulfation) in the liver before entering circulation.

The synthesis of novel rutinosides is therefore of great interest, as modifying the structure of

these compounds can alter their interaction with gut microbiota, potentially improving

bioavailability or creating prodrugs that target the colon. Furthermore, new rutinosides have

been shown to possess novel biological activities, such as enhanced antiviral properties

against noroviruses.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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